molecular formula C17H18N4O7S B15026196 N-[2-(4,5-dimethoxy-2-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]methanesulfonamide

N-[2-(4,5-dimethoxy-2-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]methanesulfonamide

Cat. No.: B15026196
M. Wt: 422.4 g/mol
InChI Key: WZVHZSURVILIIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4,5-dimethoxy-2-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is a common structural motif in many biologically active molecules. The presence of methanesulfonamide and nitrophenyl groups further enhances its chemical reactivity and potential utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4,5-dimethoxy-2-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]methanesulfonamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: Nitration of the phenyl ring is carried out using a mixture of concentrated nitric and sulfuric acids.

    Methanesulfonamide Addition: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

    Cyclization: The quinazolinone core can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Cyclization: Acidic or basic catalysts depending on the specific reaction.

Major Products

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Cyclization: More complex polycyclic structures.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(4,5-dimethoxy-2-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]methanesulfonamide involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. The nitrophenyl group may participate in redox reactions, altering the oxidative state of the target molecules. The methanesulfonamide group can enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4,5-dimethoxy-2-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide
  • N-[2-(4,5-dimethoxy-2-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzenesulfonamide

Uniqueness

N-[2-(4,5-dimethoxy-2-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical properties compared to its analogs. This group can enhance the compound’s solubility and reactivity, making it more versatile for various applications.

Properties

Molecular Formula

C17H18N4O7S

Molecular Weight

422.4 g/mol

IUPAC Name

N-[2-(4,5-dimethoxy-2-nitrophenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]methanesulfonamide

InChI

InChI=1S/C17H18N4O7S/c1-27-14-8-11(13(21(23)24)9-15(14)28-2)16-18-12-7-5-4-6-10(12)17(22)20(16)19-29(3,25)26/h4-9,16,18-19H,1-3H3

InChI Key

WZVHZSURVILIIU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C2NC3=CC=CC=C3C(=O)N2NS(=O)(=O)C)[N+](=O)[O-])OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.